2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate
Description
2,5-Dioxo-1-pyrrolidinyl 2,4-dihydroxybenzoate is an ester derivative of 2,4-dihydroxybenzoic acid, where the pyrrolidinyl-dioxo moiety replaces the typical methyl or hydroxyl groups found in related compounds. Dihydroxybenzoates are critical in pharmaceutical and synthetic chemistry due to their roles as intermediates in drug synthesis, antioxidants, and enzyme substrates.
Properties
Molecular Formula |
C11H9NO6 |
|---|---|
Molecular Weight |
251.19 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,4-dihydroxybenzoate |
InChI |
InChI=1S/C11H9NO6/c13-6-1-2-7(8(14)5-6)11(17)18-12-9(15)3-4-10(12)16/h1-2,5,13-14H,3-4H2 |
InChI Key |
BYTXJVDUWGLIRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate typically involves the reaction of 2,4-dihydroxybenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for 2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization and large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydroxyl groups on the benzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, and acylated products.
Scientific Research Applications
While specific applications of "2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate" are not detailed in the provided search results, the information available allows us to infer potential research avenues and related compounds of interest.
Chemical Information
2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate is a chemical compound with the molecular formula C11H9NO6 . It is also identified by the CAS number 186371-01-7 . PubChem provides detailed information on its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety, hazards, and toxicity .
Related Research and Applications
The search results highlight research involving related compounds, particularly in the context of biomedical imaging and drug development:
- GLP-1 Analogs for Insulinoma Detection: A study describes the use of N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4-[18F]-fluorobenzamide ([18F]FBEM) to label structural analogs of exendin-4 for positron emission tomography (PET) imaging of insulinomas . These analogs, designed to resist degradation by proteolytic enzymes, show potential in detecting tumors that overexpress GLP-1R in mice .
- 4-[4-(2,5-DIOXO-PYRROLIDIN-1-YL)-PHENYLAMINO]-4-HYDROXY-BUTYRIC ACID: This compound, related to 2,5-Dioxo-1-pyrrolidinyl derivatives, is classified as a gamma amino acid derivative . It is an experimental small molecule with potential applications in pharmaceutical research . DrugBank lists its molecular weight as 292.2872 Da and its chemical formula as C14H16N2O5 . The IUPAC name is (4S)-4-{[4-(2,5-dioxopyrrolidin-1-yl)phenyl]amino}-4-hydroxybutanoic acid .
Potential Research Directions
Given the available information, research into 2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate could explore the following:
- Development of Novel Imaging Agents: Similar to the application of [18F]FBEM, this compound could be used as a linker or tag in the development of PET imaging agents for various biological targets .
- Drug Design and Synthesis: As a derivative of gamma amino acids, it may serve as a building block in the synthesis of new drugs . Its structural features could be modified to optimize interactions with specific protein targets.
- Material Science: The properties of 2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate, as indicated in its chemical properties, may find applications in material science, such as in the creation of polymers or coatings with specific characteristics .
Mechanism of Action
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate involves its ability to form stable covalent linkages with other molecules. This is primarily due to the reactivity of the NHS ester group, which reacts with amines to form amide bonds. This property makes it useful in bioconjugation and labeling applications .
Comparison with Similar Compounds
Table 1. Physical Properties of Methyl Dihydroxybenzoates
| Compound | CAS RN | Melting Point (°C) | Molecular Weight |
|---|---|---|---|
| Methyl 2,4-dihydroxybenzoate | 2150-47-2 | 116–118 | 168.14 |
| Methyl 3,5-dihydroxybenzoate | 2150-44-9 | 164–166 | 168.14 |
Table 2. Enzyme Substrate Specificity
Key Research Findings
Metabolic Divergence : 2,4-dihydroxybenzoate and 3,4-dihydroxybenzoate share a common catabolic pathway in C. parapsilosis but are distinct from gentisate .
Synthetic Limitations : Low yields and intermediate instability hinder large-scale production of dihydroxybenzoate esters .
Biological Activity
2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on available literature.
- Molecular Formula : C₈H₉N₁O₄
- Molecular Weight : 185.16 g/mol
- CAS Number : 2305-32-0
- Physical State : White crystalline powder
- Solubility : Soluble in organic solvents like methanol but poorly soluble in water.
Biological Activity Overview
The biological activity of 2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate is primarily linked to its structural components derived from 2,4-dihydroxybenzoic acid (DHBA), which is known for various bioactive properties.
Antimicrobial Activity
Research indicates that derivatives of 2,4-DHBA exhibit significant antibacterial properties. For instance, studies have shown that hydrazide-hydrazones synthesized from 2,4-DHBA demonstrated potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Activity | Minimal Inhibitory Concentration (MIC) |
|---|---|---|
| Hydrazide-Hydrazone 18 | Antibacterial | 3.91 µg/mL against MRSA |
| Hydrazide-Hydrazone 21 | Antiproliferative | IC50 = 0.77 µM against LN-229 |
Anticancer Properties
In vitro studies have explored the antiproliferative effects of various derivatives of DHBA on human cancer cell lines. The results indicated that certain compounds derived from DHBA could selectively inhibit the growth of cancer cells while exhibiting low toxicity towards normal cells .
The mechanisms through which 2,5-Dioxo-1-pyrrolidinyl 2,4-Dihydroxybenzoate exerts its biological effects include:
- Enzyme Inhibition : Compounds derived from DHBA may act as inhibitors of specific enzymes involved in cellular proliferation and survival pathways.
- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.
- Modulation of Signaling Pathways : Some studies suggest that DHBA derivatives can modulate pathways related to inflammation and immune responses .
Case Studies and Research Findings
- Plant Immunity Enhancement : A study demonstrated that the application of 2,4-DHBA enhances disease resistance in tea plants by regulating glucosylation processes mediated by specific UDP-glucosyltransferases. This indicates a role in plant defense mechanisms against pathogens .
- Oviposition Stimulation in Insects : Research has identified that DHBA can act as an oviposition stimulant in certain insect species, suggesting potential applications in pest management strategies .
- Toxicological Assessment : Comprehensive toxicity studies on zebrafish embryos revealed low to moderate toxicity for various DHBA derivatives, indicating their potential safety for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
